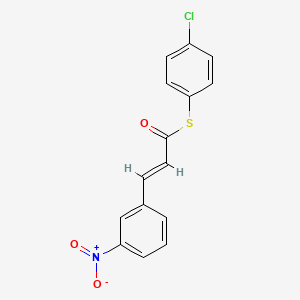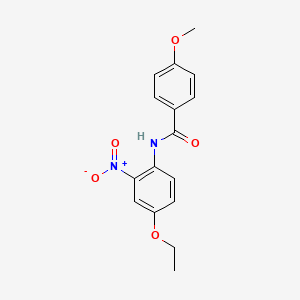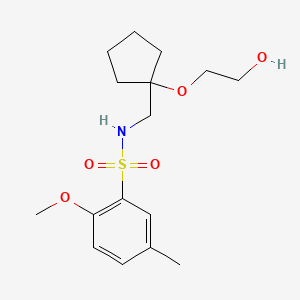
Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you mentioned contains several functional groups, including a piperazine ring, a thiazole ring, and a carbamate group. Piperazine rings are often found in pharmaceuticals and are known for their biological activity . Thiazole rings are also common in drugs and have various therapeutic effects . Carbamates are used in a variety of applications, from pesticides to pharmaceuticals, due to their reactivity.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the carbamate group could undergo hydrolysis, and the piperazine ring could participate in substitution reactions .Applications De Recherche Scientifique
Microwave-Assisted Synthesis and Biological Activities
- A study by Başoğlu et al. (2013) investigated the synthesis of compounds, including those with structures related to the compound . They explored their antimicrobial, antilipase, and antiurease activities, finding that some compounds showed good to moderate antimicrobial activity against test microorganisms, and a few exhibited antiurease and antilipase activities (Başoğlu et al., 2013).
Carbazole Derivatives and Biological Evaluation
- Another study by Sharma et al. (2014) synthesized novel carbazole derivatives, starting with a compound similar to Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate. These derivatives showed significant antibacterial, antifungal, and anticancer activities, particularly against Human Breast Cancer Cell Line MCF7 (Sharma et al., 2014).
Benzofuran and Benzo[d]Isothiazole Derivatives
- Reddy et al. (2014) conducted a study on benzofuran and benzo[d]isothiazole derivatives, showing promising in vitro inhibition of Mycobacterium smegmatis GyrB ATPase assay and Mycobacterium tuberculosis DNA gyrase, indicating potential antitubercular activity (Reddy et al., 2014).
Synthesis and Antibacterial Screening of Piperazine Nucleus Compounds
- Deshmukh et al. (2017) explored the synthesis of novel compounds containing a piperazine nucleus, similar to the compound of interest. These compounds showed moderate activity towards Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).
Anti-Acetylcholinesterase Activity of Benzothiazole Derivatives
- A study by Mohsen et al. (2014) synthesized benzothiazole derivatives bearing piperazine and identified some compounds as anticholinesterase agents, demonstrating inhibitory effects when compared with Donepezil (Mohsen et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of this compound is the 5-HT1A Receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is known to inhibit the release of neurotransmitters .
Mode of Action
The compound interacts with its target, the 5-HT1A receptor, by binding to it. This binding event triggers a series of biochemical reactions that lead to the inhibition of neurotransmitter release . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
The compound affects the serotonin signaling pathway. By binding to the 5-HT1A receptor, it inhibits the release of neurotransmitters, thereby modulating the signaling pathway . The downstream effects of this modulation are complex and depend on the specific physiological context.
Pharmacokinetics
It is known that the compound is metabolized by cyp3a4 and cyp2d6 enzymes . These enzymes play a crucial role in the metabolism of many drugs, and their activity can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on neurotransmitter release. This can lead to a decrease in neuronal activity and can have various effects depending on the specific neurons involved .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH and temperature can affect the compound’s stability and its ability to bind to its target. Additionally, the presence of other substances, such as other drugs or food, can influence the compound’s absorption and metabolism, thereby affecting its efficacy .
Propriétés
IUPAC Name |
ethyl N-[4-[2-[4-(2,3-dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O3S/c1-2-27-18(26)22-17-21-12(11-28-17)10-15(25)24-8-6-23(7-9-24)14-5-3-4-13(19)16(14)20/h3-5,11H,2,6-10H2,1H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNODJFAATIJSBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-(2-(4-(2,3-dichlorophenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2821113.png)
![(5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2821114.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-naphthamide](/img/structure/B2821117.png)
![3-chloro-N-({3-[(1E)-1-(methoxyimino)ethyl]-4,5-dihydro-1,2-oxazol-5-yl}methyl)-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2821118.png)

![1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2821121.png)
![Methyl 2-((2-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2821122.png)
![Pyridin-3-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2821123.png)
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide](/img/structure/B2821124.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)

